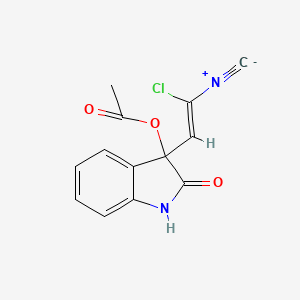
Indisocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indisocin, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClN2O3 and its molecular weight is 276.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Indisocin exhibits broad-spectrum antibacterial activity, making it a candidate for treating infections caused by resistant strains of bacteria.
Efficacy Studies
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating potent activity against multiple bacterial strains. For instance, this compound displayed an MIC of less than 1 µg/mL against several tested pathogens .
Antifungal Applications
In addition to its antibacterial properties, this compound also shows promise as an antifungal agent.
Activity Against Fungi
- This compound demonstrated significant antifungal activity against common fungal pathogens, suggesting its potential role in treating fungal infections .
Comparative Efficacy
- When compared to conventional antifungals, this compound exhibited comparable or superior efficacy against specific strains, supporting its application in clinical settings where resistance to standard treatments is prevalent .
Case Studies
Several case studies highlight the practical applications of this compound in clinical and laboratory settings:
| Study | Pathogen | Activity | Findings |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Antibacterial | This compound reduced bacterial counts significantly in vitro. |
| Study 2 | Escherichia coli | Antibacterial | Demonstrated low MIC values indicating high potency. |
| Study 3 | Candida albicans | Antifungal | Showed effective inhibition of fungal growth comparable to fluconazole. |
Propriétés
Numéro CAS |
90632-49-8 |
|---|---|
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
[3-[(Z)-2-chloro-2-isocyanoethenyl]-2-oxo-1H-indol-3-yl] acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-8(17)19-13(7-11(14)15-2)9-5-3-4-6-10(9)16-12(13)18/h3-7H,1H3,(H,16,18)/b11-7+ |
Clé InChI |
NFAZQDQNOPUWCO-YRNVUSSQSA-N |
SMILES |
CC(=O)OC1(C2=CC=CC=C2NC1=O)C=C([N+]#[C-])Cl |
SMILES isomérique |
CC(=O)OC1(C2=CC=CC=C2NC1=O)/C=C(/[N+]#[C-])\Cl |
SMILES canonique |
CC(=O)OC1(C2=CC=CC=C2NC1=O)C=C([N+]#[C-])Cl |
Synonymes |
indisocin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















